![molecular formula C15H11BrN2O3S B2493154 N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251595-64-8](/img/structure/B2493154.png)
N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
“N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide” is a derivative of pyridine and thienopyridine . Pyridine derivatives are known for their biological activities in different areas . They are an essential core in the chemical structure of a variety of approved drugs .
Synthesis Analysis
The synthesis of such compounds involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . This affords the corresponding chalcone which is used as a precursor to prepare a new series of pyridine derivatives .Molecular Structure Analysis
The molecular structure of these compounds is confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
The treatment of the chalcone with 2-cyanothioacetamide affords the corresponding pyridinethione which is used as a precursor to synthesize the targeted thienopyridine derivatives . This is achieved by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Scientific Research Applications
- The synthesized pyridine and thienopyridine derivatives have demonstrated good to strong antimicrobial activity against microbial strains such as E. coli, B. mycoides, and C. albicans .
- While specific data on antiviral activity for this compound are not mentioned in the literature, pyridine derivatives have been investigated for their antiviral potential .
Antimicrobial Activity
Antiviral Properties
Cancer Research
Mechanism of Action
The synthesized pyridine and thienopyridine derivatives exhibit good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans . The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties was discussed in the SAR study .
Future Directions
properties
IUPAC Name |
N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c1-18-10-5-6-22-13(10)12(19)11(15(18)21)14(20)17-9-4-2-3-8(16)7-9/h2-7,19H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZZUHZMCZBCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide |
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